molecular formula C17H19N3O4S B13379131 ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate

ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate

Cat. No.: B13379131
M. Wt: 361.4 g/mol
InChI Key: VCEJTCLHJLDNKU-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of m-anisidine with sodium nitrite and hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate to form the Japp-Klingmann azo-ester intermediate . This intermediate is then subjected to cyclization and functionalization reactions to introduce the oxadiazole and sulfanyl groups. Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to various receptors, while the oxadiazole ring can interact with enzymes involved in metabolic pathways. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate can be compared with other indole derivatives and oxadiazole-containing compounds:

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 1-ethyl-2-methyl-5-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methoxy]indole-3-carboxylate

InChI

InChI=1S/C17H19N3O4S/c1-4-20-10(3)15(16(21)22-5-2)12-8-11(6-7-13(12)20)23-9-14-18-19-17(25)24-14/h6-8H,4-5,9H2,1-3H3,(H,19,25)

InChI Key

VCEJTCLHJLDNKU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OCC3=NNC(=S)O3)C(=O)OCC)C

Origin of Product

United States

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